molecular formula C29H27ClN2O2 B335912 11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B335912
M. Wt: 471 g/mol
InChI Key: GUNMMQMLQKUBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, sedative, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through various synthetic routes. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing benzodiazepine derivatives . This method typically involves the use of silica-supported fluoroboric acid as a catalyst.

Another approach is the continuous flow synthesis, which allows for the efficient production of benzodiazepines from aminobenzophenones . This method involves a series of reactions, including acylation and cyclocondensation, to form the desired benzodiazepine scaffold.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale continuous flow synthesis, which offers advantages in terms of efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., silica-supported fluoroboric acid). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products with high yield and purity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted benzodiazepine derivatives.

Mechanism of Action

The mechanism of action of 11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with the GABA A receptor. The compound binds to the benzodiazepine binding site on the receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) and leading to its anxiolytic and sedative effects . The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.

    Oxazepam: A benzodiazepine used for the treatment of anxiety and insomnia.

Uniqueness

11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its high affinity and selectivity for the GABA A receptor make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C29H27ClN2O2

Molecular Weight

471 g/mol

IUPAC Name

6-(2-chlorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H27ClN2O2/c1-29(2)17-23-27(25(33)18-29)28(20-12-6-7-13-21(20)30)32(24-15-9-8-14-22(24)31-23)26(34)16-19-10-4-3-5-11-19/h3-15,28,31H,16-18H2,1-2H3

InChI Key

GUNMMQMLQKUBAC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C

Origin of Product

United States

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